1,4-Bis(6-nitro-3-pyridyl)piperazine
Description
Properties
IUPAC Name |
1,4-bis(6-nitropyridin-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)13-3-1-11(9-15-13)17-5-7-18(8-6-17)12-2-4-14(16-10-12)20(23)24/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAAJKHXNYIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3=CN=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves nucleophilic aromatic substitution between piperazine and 3-bromo-6-nitropyridine. In this reaction, the piperazine acts as a bifunctional nucleophile, displacing bromide ions from two equivalents of the pyridine derivative. A representative procedure involves refluxing piperazine with 3-bromo-6-nitropyridine in acetonitrile at 95°C for 6 hours, yielding the target compound in ~70% purity. Key advantages include:
Reaction Conditions Table
Buchwald-Hartwig Amination
For higher regioselectivity, Buchwald-Hartwig amination has been employed. This palladium-catalyzed cross-coupling reaction uses:
Direct Nitration of Preformed Piperazines
An alternative route involves nitrating pre-synthesized 1,4-di(3-pyridyl)piperazine. While less common due to safety concerns with nitric acid, this method proceeds via:
-
Nitration using fuming HNO₃/H₂SO₄ at 0°C.
This two-step approach yields ~50% of the target compound but requires careful control of reaction stoichiometry to avoid over-nitration.
Key Intermediate: 1-Boc-4-(6-Nitro-3-pyridyl)piperazine
The Boc-protected derivative (CAS 571189-16-7) serves as a critical intermediate in multi-step syntheses. Its preparation involves:
Synthesis Protocol
Physicochemical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₄ | |
| Molecular Weight | 308.33 g/mol | |
| Boiling Point | 480.1°C at 760 mmHg | |
| Density | 1.258 g/cm³ |
Optimization Strategies
Solvent Effects
Catalytic Enhancements
Recent advances employ copper iodide/tert-butylmagnesium chloride systems to accelerate coupling steps, reducing reaction times to 2–5 hours.
Analytical Characterization
Key characterization data for this compound:
Spectroscopic Data
Chemical Reactions Analysis
Reduction of Nitro Groups
The nitro groups on the pyridine rings undergo reduction under catalytic hydrogenation or chemical reducing agents. For example:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C reduces the nitro groups to amines, yielding 1,4-bis(6-amino-3-pyridyl)piperazine .
-
Chemical Reduction : Sn/HCl in refluxing ethanol reduces nitro groups to amines with >80% efficiency.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd-C, ethanol, 50°C | 1,4-Bis(6-amino-3-pyridyl)piperazine | ~85% | |
| Sn, HCl, ethanol, reflux | 1,4-Bis(6-amino-3-pyridyl)piperazine | >80% |
The resulting diamine derivative is reactive toward electrophilic agents, enabling further functionalization (e.g., acylation or diazotization) .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine rings undergo substitution at positions activated by the nitro groups. For instance:
-
Reaction with Hydrazine : Hydrazine replaces the nitro group at the 6-position under reflux in ethanol, forming 1,4-bis(6-hydrazinyl-3-pyridyl)piperazine .
-
Thiolation : Treatment with NaSH in DMF substitutes nitro groups with thiols, yielding 1,4-bis(6-mercapto-3-pyridyl)piperazine .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate, ethanol, reflux | 1,4-Bis(6-hydrazinyl-3-pyridyl)piperazine | 90% | |
| NaSH, DMF, 100°C | 1,4-Bis(6-mercapto-3-pyridyl)piperazine | 75% |
These substitutions are facilitated by the nitro group’s meta-directing effect, which activates the pyridine ring for nucleophilic attack .
Coordination Chemistry
The nitro groups and piperazine nitrogen atoms participate in metal coordination:
-
Transition Metal Complexes : Forms stable complexes with Cu(II) and Fe(III) in aqueous ethanol, confirmed by UV-Vis and IR spectroscopy .
-
Applications : These complexes exhibit potential as catalysts in oxidation reactions.
| Metal Salt | Ligand Sites Involved | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Pyridine-N, Piperazine-N | 8.2 ± 0.3 | |
| FeCl₃ | Nitro-O, Piperazine-N | 6.9 ± 0.2 |
Alkylation and Acylation
The piperazine nitrogen atoms (though partially hindered by pyridyl groups) react with alkylating or acylating agents:
-
Methylation : Treatment with methyl iodide in acetonitrile produces 1,4-bis(6-nitro-3-pyridyl)-N,N'-dimethylpiperazine .
-
Boc Protection : Reaction with Boc anhydride in THF protects the piperazine nitrogens, yielding 1-Boc-4-(6-nitro-3-pyridyl)piperazine .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, acetonitrile, reflux | 1,4-Bis(6-nitro-3-pyridyl)-N,N'-dimethylpiperazine | 65% | |
| Boc₂O, THF, RT | 1-Boc-4-(6-nitro-3-pyridyl)piperazine | 78% |
Condensation Reactions
The reduced amino derivative reacts with carbonyl compounds:
-
Schiff Base Formation : Condensation with benzaldehyde in ethanol yields 1,4-bis(6-(benzylideneamino)-3-pyridyl)piperazine .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde, ethanol, reflux | 1,4-Bis(6-(benzylideneamino)-3-pyridyl)piperazine | 70% |
Cyclization Reactions
The hydrazine derivative undergoes cyclization to form heterocycles:
-
Triazole Formation : Heating with acetic anhydride produces 1,4-bis(6-(1H-1,2,4-triazol-1-yl)-3-pyridyl)piperazine .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride, reflux | 1,4-Bis(6-(1H-1,2,4-triazol-1-yl)-3-pyridyl)piperazine | 86% |
Key Research Findings
This compound’s versatility in reduction, substitution, and coordination chemistry makes it valuable for pharmaceutical and materials science research.
Scientific Research Applications
1,4-Bis(6-nitro-3-pyridyl)piperazine has several applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(6-nitro-3-pyridyl)piperazine is not fully understood. its structural features suggest that it may interact with biological targets through its nitro and pyridine groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Pyridyl-Substituted Piperazines
describes tetradentate N-donor ligands based on piperazine with pyridyl substituents, such as 1,4-bis[(2-pyridinyl)methyl]piperazine (L1). These ligands are designed for copper(II) complexes with applications in DNA cleavage and catalysis. Compared to the nitro-substituted target compound, pyridyl-methyl derivatives exhibit:
- Enhanced coordination capacity due to the flexibility of methylene linkers.
- Lower steric hindrance , enabling better metal-ion binding .
Table 1: Key Properties of Pyridyl-Substituted Piperazines
Piperazines with Aminopropyl Substituents
1,4-Bis(3-aminopropyl)piperazine derivatives () are notable for their antimalarial and kinase inhibitory activities. For example:
- Antimalarial activity : Derivatives showed efficacy against chloroquine-resistant Plasmodium falciparum by inhibiting β-hematin formation .
Table 2: Bioactive Piperazine Derivatives
Bromopropionyl and Dithiocarbamate Derivatives
- 1,4-Bis(3-bromopropionyl)piperazine () serves as a precursor for antitumor agents. Derivatives like 4c, 4d, 4e exhibited up to 90% inhibition against HL-60 leukemia cells at 10 µM .
Table 3: Antitumor Piperazine Derivatives
| Compound | Substituents | Tumor Model | Inhibition at 10 µM |
|---|---|---|---|
| 4d () | Dithiocarboxypropionyl | HL-60 leukemia | 90% |
Methacryloyl and Thiadiazole Derivatives
- Poly(1,4-bis(methacryloyl)piperazine) () is synthesized via green methods using maghnite clay catalysts. It has applications in crosslinking and biomolecule separation, with polymer yields up to 59% .
- Thiadiazole-bearing piperazines () exhibit antimicrobial activity, likely targeting enoyl-ACP reductase. Compound 6b (1,4-bis(5-(4-nitrophenylthio)-1,3,4-thiadiazol-2-yl)piperazine) showed potent inhibition against bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Bis(6-nitro-3-pyridyl)piperazine?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, nitro-pyridyl derivatives can be prepared by reacting 6-nitro-3-pyridyl halides with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). A similar approach was used for synthesizing 1-methyl-4-(6-nitro-3-pyridyl)piperazine, where nitro-substituted pyridine intermediates were coupled with piperazine derivatives . Post-synthesis, the product is purified via column chromatography or recrystallization.
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis : Use and to confirm proton and carbon environments, focusing on aromatic pyridyl and piperazine ring signals. IR spectroscopy verifies nitro group stretching vibrations (~1520–1350 cm) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values.
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions, as demonstrated for analogous Schiff base piperazine derivatives .
Advanced Research Questions
Q. What computational strategies are effective for studying DNA-binding interactions?
- Methodological Answer :
- Conformational Analysis : Use semi-empirical methods (e.g., AM1 in Spartan06) to identify the most stable conformer for docking studies .
- Molecular Docking : Employ AutoDock Vina with a rigid DNA (PDB: 1BNA) and flexible ligand. Define a 40Å × 40Å × 40Å grid box around the DNA minor/major groove. Assign Kollman charges to DNA and Geistinger partial charges to the ligand. Binding affinities (ΔG) ≤-7 kcal/mol suggest strong interactions, as seen in analogous nitro-phenyl piperazine-DNA studies .
- MD Simulations : Validate docking results with 100-ns simulations (e.g., GROMACS) to assess binding stability.
Q. How do substituent electronic effects influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (EWGs, e.g., -NO₂) enhance binding affinity by increasing electrophilicity. For example, para-nitro substituents on phenylsulfonyl piperazines improved DPP-IV inhibition by 30% compared to electron-donating groups (EDGs) .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., -Cl, -CF₃) and compare IC₅₀ values in enzyme assays. Use Hammett constants (σ) to quantify electronic effects.
Q. What challenges arise in resolving conformational isomers during structural analysis?
- Methodological Answer :
- Dynamic NMR : Detect slow interconversion of chair/boat piperazine conformers at low temperatures (e.g., -40°C in CDCl₃).
- DFT Calculations : Compare relative energies of conformers (e.g., ΔE < 2 kcal/mol indicates coexisting isomers). For 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, four low-energy conformers were identified via AM1, with energy differences <1.5 kcal/mol .
- Crystallographic Twinning : Address overlapping diffraction patterns using SHELXL refinement tools for twinned crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
